GW7647
Description
Peroxisome Proliferator-Activated Receptors (PPARs) as Transcriptional Regulators in Biological Systems
Peroxisome Proliferator-Activated Receptors (PPARs) are a crucial family of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily nih.govahajournals.orgnih.govoup.com. These receptors play a pivotal role in regulating a diverse array of biological processes, ranging from nutrient metabolism and energy homeostasis to inflammation and immunity nih.govahajournals.orgnih.govoup.com. There are three identified PPAR subtypes: PPARα (alpha), PPARβ/δ (beta/delta), and PPARγ (gamma) nih.govahajournals.orgnih.govoup.com.
PPARs function by forming heterodimers with the Retinoid X Receptor (RXR), another nuclear receptor nih.govahajournals.orgnih.govoup.comaopwiki.org. This heterodimeric complex then binds to specific DNA-response elements known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating gene transcription nih.govahajournals.orgnih.govoup.comaopwiki.org. Upon ligand binding, a conformational change occurs, facilitating the recruitment of coactivators and the release of corepressors, which ultimately initiates gene transcription ahajournals.orgoup.comaopwiki.org. Beyond direct transcriptional activation, PPARs can also repress gene expression by negatively interfering with the activity of pro-inflammatory transcription factors, a mechanism referred to as transrepression nih.govoup.com.
PPARα, the first member of the family to be identified, is recognized as a master regulator of hepatic lipid metabolism nih.govahajournals.orgnih.gov. It is predominantly expressed in metabolically active tissues such as the liver, heart, skeletal muscle, and kidney ahajournals.org. PPARα controls the expression of numerous genes involved in fatty acid uptake, intracellular transport, and β-oxidation, which are essential for cellular energy production ahajournals.orgnih.govoup.comaopwiki.org. Its activation impacts a wide range of metabolic pathways, including mitochondrial and peroxisomal fatty acid oxidation, ketogenesis, triglyceride turnover, and gluconeogenesis nih.govoup.com.
GW7647 as a Selective Ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
This compound is a synthetic chemical compound recognized as a potent and highly selective agonist for human and murine PPARα acs.orgcaymanchem.comrndsystems.comtocris.comabcam.combio-techne.commedchemexpress.com. Its chemical name is 2-[[4-[2-[(cyclohexylamino)carbonylamino]ethyl]phenyl]thio]-2-methyl-propanoic acid caymanchem.comtocris.com. The molecular formula for this compound is C29H46N2O3S, and it has a molecular weight of 502.8 g/mol caymanchem.comrndsystems.comtocris.comabcam.com. It typically exhibits high purity, often reported as ≥98% or ≥99% caymanchem.comrndsystems.comtocris.comabcam.com. This compound is soluble in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) caymanchem.comrndsystems.comtocris.comabcam.com.
The selectivity of this compound for PPARα over other PPAR subtypes is a key characteristic. For human PPARs, this compound demonstrates an EC50 (half maximal effective concentration) of 6 nM for PPARα acs.orgcaymanchem.comrndsystems.comtocris.comabcam.combio-techne.commedchemexpress.com. In contrast, its EC50 values for human PPARγ and PPARδ are 1.1 µM and 6.2 µM, respectively caymanchem.comrndsystems.comtocris.comabcam.combio-techne.commedchemexpress.com. This translates to a selectivity of more than 200-fold for human PPARα over PPARγ and PPARδ acs.org. Similar selectivity profiles have been observed for murine receptors, with EC50 values of 0.001 µM for murine PPARα, 1.3 µM for PPARγ, and 2.9 µM for PPARδ caymanchem.comahajournals.org.
The activity of this compound extends beyond direct receptor binding. Research indicates that this compound modulates oleate (B1233923) metabolism and mitochondrial enzyme gene expression in mature myotubules in vitro rndsystems.comtocris.com. In vivo studies have shown its lipid-lowering effects following oral administration rndsystems.comtocris.com. Furthermore, this compound has been observed to reduce nitric oxide (NO) production in macrophages, demonstrating anti-inflammatory properties rndsystems.comtocris.combio-techne.com. An important finding is that this compound can cross the blood-brain barrier, allowing for its investigation in neurological contexts acs.org. Full PPARα agonist activity of this compound has been shown to require Fatty Acid-Binding Protein 1 (FABP1), which promotes its nuclear localization and interaction with PPARα nih.gov.
Table 1: this compound Selectivity for Human PPAR Subtypes
| PPAR Subtype | EC50 (nM) | Selectivity (vs. PPARα) |
| PPARα | 6 | 1-fold |
| PPARγ | 1100 | ~183-fold |
| PPARδ | 6200 | ~1033-fold |
Table 2: this compound Physicochemical Properties
| Property | Value |
| Chemical Name | 2-[[4-[2-[(cyclohexylamino)carbonylamino]ethyl]phenyl]thio]-2-methyl-propanoic acid caymanchem.comtocris.com |
| Molecular Formula | C29H46N2O3S caymanchem.comrndsystems.comtocris.com |
| Molecular Weight | 502.8 g/mol caymanchem.comrndsystems.comtocris.comabcam.com |
| Purity | ≥98% or ≥99% caymanchem.comrndsystems.comtocris.comabcam.com |
| Solubility in DMSO | 15 mg/ml or 100 mM caymanchem.comrndsystems.comtocris.comabcam.com |
| Solubility in Ethanol | 12.57 mg/ml or 25 mM rndsystems.comtocris.comabcam.com |
Historical Context of this compound Development and its Significance in PPARα Research
The discovery of PPARα dates back to 1990 nih.govoup.com. Prior to the identification of PPARα as their molecular target, earlier generations of PPARα agonists, such as fibrates, were developed in the 1960s-1980s rcsb.org. The development of this compound represents a more targeted approach, as it was identified as a potent and selective human PPARα agonist through parallel-array synthesis acs.orgcaymanchem.comtocris.com. This synthetic methodology, published in 2001, underscores its relatively modern origin in the field of PPAR research caymanchem.comtocris.com.
The significance of this compound in PPARα research stems from its high selectivity, which has been crucial for dissecting the specific biological roles of PPARα without significant interference from other PPAR subtypes acs.orgcaymanchem.comrndsystems.comtocris.comabcam.com. This selectivity has enabled researchers to more precisely investigate PPARα's involvement in various physiological and pathological processes.
This compound has been extensively utilized in diverse research contexts to elucidate the functions of PPARα. For instance, it has been employed in studies examining its protective effects in models of Alzheimer's disease, where it demonstrated the ability to reduce amyloid-beta (Aβ) burden and improve cognitive deficits acs.org. Research has also explored this compound's role in regulating genes associated with mitochondrial biogenesis, highlighting its potential impact on cellular energy metabolism termedia.pl. Furthermore, this compound has been instrumental in investigations concerning macrophage reverse cholesterol transport, a process critical for cholesterol homeostasis ahajournals.org. The availability of structural data, such as the X-ray structure of the human PPARα ligand binding domain co-crystallized with this compound and a coactivator peptide, has further advanced the understanding of its binding mode and mechanism of action rcsb.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYXWMTHFMHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040748 | |
| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265129-71-3 | |
| Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 7647 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-7647 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Gw7647
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonistic Activity and Selectivity Profile
GW7647 functions as a highly effective activator of PPARα, demonstrating significant agonistic activity in both human and murine systems. Its selectivity profile further underscores its utility as a research tool for studying PPARα-mediated biological processes.
This compound is recognized as a potent and selective agonist for both human and murine PPARα. In human PPARα, it exhibits an EC₅₀ value of 0.006 µM (6 nM) in GAL4-PPAR binding assays, indicating high potency. caymanchem.comadooq.commedchemexpress.com For murine PPARα, similar EC₅₀ values of 0.001 µM (1 nM) have been reported. caymanchem.com
Studies in hypercholesterolemic mice expressing the human apolipoprotein A-I (apoA-I) gene demonstrated that this compound efficiently activated PPARα. ahajournals.org This activation was evidenced by a significant increase in acyl-CoA oxidase (AOX) mRNA levels in the liver of both wild-type and human apoA-I transgenic mice. ahajournals.org Furthermore, this compound has been shown to increase the expression of known PPARα target genes in the liver of wild-type mice. nih.govnih.gov In human multipotent adipose tissue-derived stem cells, this compound activation of PPARα led to increased mRNA expression of adipocyte differentiation marker genes, including PPARγ, adipocyte-specific fatty acid-binding protein, and lipoprotein lipase (B570770), alongside enhanced GPDH activity and insulin-dependent glucose uptake. ebi.ac.uk
This compound displays a remarkable selectivity for PPARα over other PPAR subtypes. In human receptors, its EC₅₀ values are 0.006 µM (6 nM) for PPARα, 1.1 µM for PPARγ, and 6.2 µM for PPARδ, as determined in GAL4-PPAR binding assays. caymanchem.comadooq.commedchemexpress.com For murine receptors, the corresponding EC₅₀ values are 0.001 µM (1 nM) for PPARα, 1.3 µM for PPARγ, and 2.9 µM for PPARδ. caymanchem.com This profile indicates that this compound is more than 200-fold selective for human PPARα compared to PPARγ and PPARδ. acs.orgmdpi.com This high specificity makes this compound a valuable tool for investigating PPARα-specific functions. adooq.commdpi.com
Table 1: EC₅₀ Values of this compound for Human and Murine PPAR Subtypes
| Receptor Subtype | Human EC₅₀ (µM) | Murine EC₅₀ (µM) |
| PPARα | 0.006 caymanchem.comadooq.commedchemexpress.com | 0.001 caymanchem.com |
| PPARγ | 1.1 caymanchem.comadooq.commedchemexpress.com | 1.3 caymanchem.com |
| PPARδ | 6.2 caymanchem.comadooq.commedchemexpress.com | 2.9 caymanchem.com |
Transcriptional Regulation by this compound through PPARα/RXR Heterodimerization
The primary mechanism by which this compound exerts its effects is through the transcriptional regulation of target genes, mediated by the heterodimerization of PPARα with the Retinoid X Receptor (RXR).
Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα, are nuclear receptors that heterodimerize with the Retinoid X Receptor (RXR) to regulate gene expression. acs.orgplos.orgoup.comaopwiki.orgoup.comnih.govoup.comtocris.com This heterodimer complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), located in the promoter regions of target genes. acs.orgplos.orgoup.comaopwiki.orgoup.comnih.govoup.comnih.govpnas.org
The consensus sequence for a PPRE is typically a direct repeat of two AGGTCA-like hexad sequences separated by a single nucleotide spacer, often represented as AGGTCANAGGTCA, where 'N' can be any nucleotide. plos.orgoup.comnih.gov In this binding, PPARα occupies the 5' hexad sequence, while RXR binds to the 3' hexad. plos.orgoup.com In the absence of a ligand, the PPARα/RXR heterodimer associates with co-repressor protein complexes, which inhibit the transcription of target genes. mdpi.comoup.com Upon ligand binding, such as with this compound, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of coactivator complexes. This recruitment initiates the transcription of the downstream target genes. aopwiki.orgoup.com Functional PPREs have been identified and characterized in the promoters of various genes regulated by PPARα. plos.orgoup.comnih.govpnas.org
The agonistic activity of this compound on PPARα leads to significant modulation of gene expression profiles, particularly those involved in lipid metabolism.
PPARα plays a central role in controlling the expression of numerous genes involved in a wide array of lipid metabolic pathways. These pathways include fatty acid oxidation (FAO) in microsomes, peroxisomes, and mitochondria, fatty acid binding and activation, fatty acid elongation and desaturation, the synthesis and breakdown of triglycerides, lipoprotein metabolism, gluconeogenesis, and ketogenesis. aopwiki.orgoup.com
As a potent PPARα agonist, this compound modulates the expression of these critical genes. For instance, this compound has been shown to increase the mRNA levels of Acyl-CoA oxidase 1 (ACOX1) in the liver of wild-type mice, a key enzyme in peroxisomal beta-oxidation of fatty acids. ahajournals.orgnih.gov Additionally, PPARα activation, which is induced by this compound, has been demonstrated to regulate the expression of CD36, a fatty acid transporter. researchgate.net While specific quantitative data for all listed genes (SULT2A1, ACADL, IGFBP1, G0S2, PDK4, ANGPTL4, CPT1A, CYP4A11) directly modulated by this compound were not exhaustively detailed in the provided search results, these are well-established PPARα target genes. Therefore, this compound, by activating PPARα, is expected to modulate their expression, thereby influencing various aspects of lipid metabolism.
Table 2: Representative PPARα Target Genes Involved in Lipid Metabolism
| Gene Symbol | Full Name | Primary Role in Lipid Metabolism (Associated with PPARα) |
| ACOX1 | Acyl-CoA oxidase 1 | Peroxisomal fatty acid β-oxidation ahajournals.orgnih.gov |
| SULT2A1 | Sulfotransferase family 2A member 1 | Steroid and bile acid sulfation, lipid homeostasis |
| ACADL | Acyl-CoA dehydrogenase, long chain | Mitochondrial fatty acid β-oxidation |
| CD36 | Cluster of differentiation 36 | Fatty acid uptake and transport researchgate.net |
| IGFBP1 | Insulin-like growth factor-binding protein 1 | Glucose and lipid metabolism regulation |
| G0S2 | G0/G1 Switch 2 | Inhibitor of adipose triglyceride lipase (ATGL) |
| PDK4 | Pyruvate (B1213749) dehydrogenase kinase, isozyme 4 | Glucose and lipid metabolism, inhibits glucose oxidation |
| ANGPTL4 | Angiopoietin-like 4 | Regulation of lipoprotein lipase activity, lipid storage |
| CPT1A | Carnitine palmitoyltransferase 1A | Mitochondrial fatty acid transport and oxidation |
| CYP4A11 | Cytochrome P450 family 4 subfamily A member 11 | Fatty acid ω-hydroxylation |
Modulation of Gene Expression Profiles by this compound
Genes Associated with Mitochondrial Biogenesis (e.g., Ppargc1a, Nrf2, Tfam)
This compound, through its activation of PPARα, demonstrates a favorable impact on mitochondrial biogenesis nih.gov. This effect is mediated by the upregulation of key genes involved in mitochondrial formation and function. Studies in Alzheimer's disease (AD) transgenic mice have shown that this compound treatment leads to elevated mRNA levels of Ppargc1a, Nrf2, and Tfam genes compared to control animals nih.gov.
Ppargc1a (PGC-1α): this compound significantly enhances the expression of Ppargc1a nih.gov. PGC-1α is recognized as a master regulator of mitochondrial biogenesis and a crucial factor in controlling mitochondrial oxidative capacity. It acts as a transcriptional coactivator, interacting with nuclear receptors like PPARγ and regulating the activity of nuclear respiratory factors (NRFs).
Nrf2 (Nuclear factor erythroid 2-related factor 2): The enhanced expression of Ppargc1a subsequently leads to increased transcription of Nrf2 nih.gov. NRF2 is a pivotal molecular regulator involved in antioxidant defense, calcium and iron homeostasis, and plays significant roles in inflammatory processes, immunity, autophagy, and mitochondrial function nih.gov. NRF2 interacts with TFAM in regulating mitochondrial DNA (mtDNA) during biogenesis nih.gov.
Tfam (Mitochondrial transcription factor A): this compound activates the expression of the gene encoding TFAM in the brain cortex of AD Tg mice nih.gov. TFAM is a mitochondrial DNA binding protein that is essential for the maintenance of the mitochondrial genome nih.gov.
Genes Related to Oxidative Stress Response (e.g., GPx4)
While direct modulation of GPx4 by this compound was not specifically detailed in the provided research, the compound's influence on genes involved in oxidative stress response is evident through its effects on Ppargc1a and Nrf2. PGC-1α is a crucial regulator of several genes implicated in oxidative stress, and NRF2 is a primary regulator of antioxidant defense nih.gov.
Genes Modulating Inflammatory Pathways (e.g., iNOS)
This compound demonstrates notable anti-inflammatory properties, particularly by reducing nitric oxide (NO) production in macrophages harvard.eduuni.lu. PPARα agonists, including this compound, achieve this by enhancing the degradation of inducible nitric oxide synthase (iNOS) protein through the proteasome pathway in lipopolysaccharide (LPS)-treated macrophages harvard.eduuni-goettingen.deuni.lu. This compound causes a dose-dependent reduction in LPS-induced iNOS protein levels, with significant effects observed after 24 hours of incubation. This reduction in iNOS protein is reversible by proteasome inhibitors, confirming the involvement of the proteasome pathway in its degradation. It is important to note that this compound does not appear to alter LPS-induced iNOS mRNA expression or the activation of key transcription factors like NF-κB or STAT1, suggesting a post-transcriptional mechanism of action on iNOS protein levels.
Other Modulated Genes (e.g., PDZK1, AQP9, L-FABP, CB2)
This compound's regulatory influence extends to other genes and proteins:
PDZK1: this compound can induce an increase in the expression of PDZK1 protein. In Caco2BBE cells, treatment with 1 µM this compound resulted in a significant increase of PDZK1 protein expression to 129.7% of the vehicle-treated control biorxiv.org. Furthermore, this compound was observed to attenuate the downregulation of PDZK1 expression induced by IL-1β, suggesting a potential pharmacological intervention to restore PDZK1 levels in inflammatory conditions.
AQP9 (Aquaporin 9): At a concentration of 100 nM, this compound has been shown to reduce AQP9 protein abundance by 43% in WIF-B9 hepatocytes biorxiv.org.
L-FABP (Liver Fatty Acid-Binding Protein): In HepG2 hepatocytes, this compound (100 nM) does not significantly increase the protein abundance of L-FABP biorxiv.org.
CB2 (Cannabinoid Receptor Type 2): Based on the available research, direct modulation of the CB2 gene by this compound has not been explicitly reported.
Cross-talk with Other Transcription Factors (e.g., SREBP, STAT, TBP, C/EBPalpha)
This compound's agonistic activity on PPARα leads to increased PPARα binding to numerous genomic regions, often biased around the transcription start site. This binding can facilitate cross-talk with other transcription factors:
SREBP (Sterol Regulatory Element-Binding Protein): this compound-induced PPARα-binding regions have been identified near SREBP-target genes, including HMGCS1, HMGCR, FDFT1, SC4MOL, and LPIN1. The expression of these genes was induced by this compound, indicating a functional cross-talk between PPARα and SREBP signaling pathways. This interaction is believed to be important in regulating cellular fatty acid and cholesterol homeostasis.
STAT (Signal Transducer and Activator of Transcription): Research suggests an interaction between PPARα and STAT transcription factors that contributes to PPARα-mediated transcriptional repression. However, in the context of iNOS regulation, this compound did not alter STAT1 activation in macrophages.
TBP (TATA-box Binding Protein): Evidence suggests an interaction between PPARα and TBP in the context of PPARα-mediated transcriptional activation.
C/EBPalpha (CCAAT/Enhancer-Binding Protein alpha): Similar to TBP, an interaction between PPARα and C/EBPalpha has been suggested to play a role in PPARα-mediated transcriptional activation.
It is important to note that while nuclear receptors like PPARα, LXR, and FXR (which can be activated by this compound, GW3965, and GW4064 respectively) exhibit cross-talk, this interconnectedness primarily occurs at the pathway level rather than through a significant overlap of common target genes.
Post-Translational and Protein-Protein Interaction Mechanisms
Beyond its direct transcriptional effects, this compound also engages in crucial post-translational and protein-protein interactions that are integral to its biological activity.
Cellular and Subcellular Effects of Gw7647
Impact on Metabolic Processes at the Cellular Level
GW7647's activation of PPARα leads to profound changes in cellular metabolic processes, particularly in lipid handling within various cell types.
This compound has been shown to modulate oleate (B1233923) metabolism and the expression of mitochondrial enzymes in mature myotubules in vitro rndsystems.com. In studies using primary human skeletal muscle cells (myotubes), treatment with this compound for 48 hours, at concentrations ranging from 10 to 1,000 nmol/l, resulted in a dose-dependent increase in oleate oxidation, reaching up to a threefold enhancement nih.govdiabetesjournals.orgdiabetesjournals.org. Concurrently, this compound significantly reduced the esterification of oleate into myotube triacylglycerol (TAG) by up to 45% nih.govdiabetesjournals.orgdiabetesjournals.org. This reduction in TAG was not dependent on reciprocal changes in fatty acid catabolism, as the effect persisted even with the inhibition of β-oxidation by etomoxir (B15894) nih.govdiabetesjournals.orgdiabetesjournals.org.
The metabolic actions of this compound are consistent with its ability to induce the mRNA expression of mitochondrial enzymes crucial for fatty acid catabolism. Specifically, carnitine palmityltransferase 1 (CPT1) and malonyl-CoA decarboxylase (MCD) mRNA levels increased approximately 2-fold, while pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) mRNA showed a remarkable 45-fold increase nih.govdiabetesjournals.orgdiabetesjournals.org. Interestingly, the expression of genes involved in glycerolipid synthesis remained unchanged following this compound treatment nih.govdiabetesjournals.orgdiabetesjournals.org. The compound also led to a 75% decrease in the partitioning index, shifting the TAG-to-oxidation ratio from 8:1 to 2:1 diabetesjournals.org. Furthermore, this compound demonstrated an ability to attenuate fatty acid-induced accumulation of neutral lipids within myotubes diabetesjournals.orgresearchgate.net.
Table 1: Effects of this compound on Oleate Metabolism in Myotubes (Interactive Data Table)
| Parameter | Control (Vehicle) | This compound Treatment (1.0 µmol/l, 48h) | Fold Change / % Change | Source |
| Oleate Oxidation | 1.52 ± 0.14 nmol · mg⁻¹ · h⁻¹ | 4.01 ± 0.32 nmol · mg⁻¹ · h⁻¹ | ~2.7-fold increase | diabetesjournals.org |
| Oleate Esterification (TAG) | Baseline | Decreased | Up to 45% decrease | nih.govdiabetesjournals.orgdiabetesjournals.org |
| TAG-to-Oxidation Ratio | 8:1 | 2:1 | 75% decrease | diabetesjournals.org |
Table 2: Gene Expression Modulation by this compound in Skeletal Muscle Cells (Interactive Data Table)
| Gene | Effect of this compound Treatment | Fold Change (approx.) | Source |
| Carnitine palmityltransferase 1 (CPT1) | Increased mRNA expression | ~2-fold | nih.govdiabetesjournals.orgdiabetesjournals.org |
| Malonyl-CoA decarboxylase (MCD) | Increased mRNA expression | ~2-fold | nih.govdiabetesjournals.orgdiabetesjournals.org |
| Pyruvate dehydrogenase kinase 4 (PDK4) | Increased mRNA expression | ~45-fold | nih.govdiabetesjournals.orgdiabetesjournals.org |
PPARα activation, as achieved by this compound, has been demonstrated to enhance macrophage cholesterol efflux, which is a crucial initial step in reverse cholesterol transport (RCT) nih.govnih.gov. In hypercholesterolemic mice expressing the human apolipoprotein A-I (apoA-I) gene, this compound effectively promoted macrophage RCT nih.govnih.govahajournals.org. The extent of RCT promotion was notably higher in human apoA-I transgenic mice, underscoring the importance of human apoA-I expression in this process nih.govnih.gov.
The mechanism by which this compound promotes RCT is dependent on both macrophage PPARα and Liver X Receptor (LXR) expression nih.govnih.govahajournals.org. Studies using primary murine macrophages lacking either PPARα or LXR showed an abolition of this compound's ability to promote RCT nih.govnih.govahajournals.org. Furthermore, this compound stimulated cholesterol efflux and the expression of ATP binding cassette transporter A1/G1 (ABCA1/G1) in primary macrophages, a process mediated via the PPARα-LXR pathway nih.govnih.gov. However, one study indicated that this compound exhibited only a weak effect on ABCA1 expression and cholesterol efflux in THP1 macrophages when compared to PPARδ or LXRα agonists pnas.orgpnas.org.
This compound serves as a valuable PPARα agonist for investigating metabolic regulation within liver cells biorxiv.org. PPARα is recognized as a key regulator of hepatic lipid metabolism nih.gov. In human HepaRG liver cells, this compound was utilized to assess global gene expression patterns related to both lipid and glucose metabolism biorxiv.org. Chromatin immunoprecipitation (ChIP-chip) analysis of HepG2 human hepatoma cells treated with this compound revealed an increase in PPARα binding to 4220 distinct regions, with a significant number of these regions containing a predicted PPAR binding motif nih.gov.
This compound induced PPARα binding to the promoters of several genes known to be regulated by PPARα, including ACOX1, SULT2A1, ACADL, CD36, IGFBP1, and G0S2 nih.gov. The compound also induced the expression of SREBP-targets such as HMGCS1, HMGCR, FDFT1, SC4MOL, and LPIN1, suggesting a cross-talk between PPARα and SREBP signaling pathways nih.gov. Beyond direct gene regulation, PPARα activation by this compound has been shown to increase mRNA expression of adipocyte differentiation marker genes, such as PPARγ, adipocyte-specific fatty acid-binding protein, and lipoprotein lipase (B570770), alongside an increase in GPDH activity and insulin-dependent glucose uptake in human multipotent adipose tissue-derived stem cells ebi.ac.uk.
In primary hepatocytes and HepG2 cells, this compound induced PPARα expression and significantly upregulated Carnitine palmitoyl (B13399708) transferase 1a (Cpt1a), which in turn led to a decrease in Lgr5 expression thno.org. In the context of sepsis, hepatic PPARα activity was found to be rapidly inhibited, and this compound-responsive genes, including PPARα itself, were downregulated, contributing to disturbances in fatty acid metabolic pathways such as β-oxidation, energy generation, and ketone body formation embopress.org. Furthermore, PPARα agonists like this compound are known to induce gene expression related to peroxisomal and mitochondrial fatty acid β-oxidation, lipid transport, and lipoprotein metabolism in primary human hepatocytes researchgate.net.
Modulation of Inflammatory Responses in Immune Cells
Beyond its metabolic effects, this compound also plays a role in modulating inflammatory responses, particularly in immune cells like macrophages.
This compound has been observed to reduce nitric oxide (NO) production in macrophages and exhibits general anti-inflammatory properties rndsystems.com. In studies involving J774 murine macrophages stimulated with bacterial lipopolysaccharide (LPS), PPARα agonists, including this compound, dose-dependently reduced LPS-induced NO production, as measured by the accumulation of nitrite (B80452) in the culture medium nih.govnih.gov.
Notably, this compound did not alter LPS-induced inducible nitric oxide synthase (iNOS) mRNA expression or the activation of key transcription factors like NF-κB or STAT1, which are important for iNOS regulation nih.govnih.gov. Instead, the reduction in NO production was attributed to a time-dependent decrease in iNOS protein levels nih.govnih.gov. This reduction was more pronounced after 24 hours of incubation compared to 8 hours nih.govnih.gov. Further investigation revealed that treatment with proteasome inhibitors, such as lactacystin (B1674225) or MG132, reversed the decrease in iNOS protein levels induced by PPARα agonists nih.govnih.gov. This finding suggests that this compound enhances iNOS protein degradation through the proteasome pathway, providing an additional mechanism for its anti-inflammatory effects nih.govnih.gov.
Table 3: Effects of this compound on Nitric Oxide and iNOS in Macrophages (Interactive Data Table)
| Parameter | Effect of this compound (LPS-treated macrophages) | Mechanism | Source |
| Nitric Oxide (NO) Production | Reduced (dose-dependent) | Enhanced iNOS protein degradation | nih.govnih.gov |
| iNOS mRNA Expression | No alteration | N/A | nih.govnih.gov |
| iNOS Protein Levels | Reduced (time-dependent) | Proteasome pathway-mediated degradation | nih.govnih.gov |
This compound influences the expression of various cytokines rndsystems.com. In a transgenic mouse model of Alzheimer's Disease (APP/PS1 mice), treatment with this compound led to a decrease in the levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-6 (IL-6), all of which were significantly elevated in untreated APP/PS1 mice acs.org.
PPARα agonists, such as this compound, can inhibit gene expression by negatively interfering with the activity of pro-inflammatory transcription factors, including NF-κB, STAT, and AP-1 oup.com. This transrepression mechanism is believed to contribute to the anti-inflammatory actions observed with PPAR activation oup.com. Furthermore, IL-1β is a known pro-inflammatory cytokine that can downregulate the expression of PDZK1, a PDZ adaptor protein, in intestinal epithelial cells researchgate.netnih.gov. This compound was found to stimulate PDZK1 mRNA and protein expression and effectively attenuated the IL-1β-mediated inhibition of PDZK1 in Caco-2BBE cells researchgate.netnih.gov. Despite its potent PPARα agonistic activity, this compound did not cause an appreciable increase in IL-4 levels in activated splenocytes researchgate.net.
Table 4: Regulation of Cytokine Expression by this compound (Interactive Data Table)
| Cytokine | Effect of this compound Treatment (APP/PS1 mice) | Source |
| IL-1β | Decreased levels | acs.org |
| TNF-α | Decreased levels | acs.org |
| IL-6 | Decreased levels | acs.org |
Preclinical Pharmacological Efficacy of Gw7647 in Disease Models
Metabolic and Hepatic Diseases
Lipid-Lowering Effects in Dyslipidemia Models
GW7647 has demonstrated notable lipid-lowering effects in dyslipidemia models, primarily through its activation of PPARα. This activation leads to a reduction in serum triglyceride levels and an enhancement of hepatic fatty acid utilization probes-drugs.orgmedchemexpress.com. The compound achieves this by increasing the expression of genes involved in β-oxidation within the liver medchemexpress.com.
In studies involving primary human skeletal muscle cells, this compound was observed to decrease oleate (B1233923) esterification into myotube triacylglycerol (TAG) by up to 45%. This effect was independent of β-oxidation inhibition, indicating a direct influence on TAG depletion. Furthermore, this compound induced a significant increase in the mRNA expression of mitochondrial enzymes crucial for fatty acid catabolism. Specifically, carnitine palmityltransferase 1 (CPT1) and malonyl-CoA decarboxylase (MCD) mRNA levels increased approximately 2-fold, while pyruvate (B1213749) dehydrogenase kinase 4 (PDHK4) mRNA expression saw a remarkable 45-fold increase wikipedia.org.
Table 1: Effects of this compound on Gene Expression in Primary Human Skeletal Muscle Cells wikipedia.org
| Gene | Fold Increase in mRNA Expression (approx.) | Role in Fatty Acid Catabolism |
| Carnitine Palmityltransferase 1 (CPT1) | ~2-fold | Promotes fatty acid uptake into mitochondria |
| Malonyl-CoA Decarboxylase (MCD) | ~2-fold | Promotes fatty acid uptake into mitochondria |
| Pyruvate Dehydrogenase Kinase 4 (PDHK4) | 45-fold | Highly sensitive to PPARα ligands |
Potential in Non-Alcoholic Steatohepatitis (NASH)
This compound, as a PPARα agonist, shows promise in the context of Non-Alcoholic Steatohepatitis (NASH). Activation of PPARα in hepatocytes is linked to several beneficial metabolic and anti-inflammatory effects, including increased ketogenesis, enhanced fatty acid β-oxidation, lipolysis of triglycerides, reduced inflammatory responses, and improved H2O2 detoxification mims.com. Preclinical investigations using animal models of NASH have demonstrated that PPARα agonists, including this compound, possess antifibrotic properties and can mitigate hepatic inflammation dovepress.com. Furthermore, in conditions of liver steatosis or injury, this compound, when used in conjunction with metformin (B114582), was observed to improve serum levels of hepatic enzymes such as aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) medchemexpress.com. The relevance of PPARα in NASH pathogenesis is underscored by observations that PPARα-null mice develop advanced fatty liver and steatohepatitis, while patients with NASH exhibit reduced hepatic PPARα expression, suggesting a therapeutic role for PPARα agonists in this condition abcam.com.
Hepatic Fatty Acid and Triglyceride Accumulation
Studies investigating the impact of this compound on hepatic lipid accumulation in mice models have yielded detailed insights. Ligand activation of PPARα with this compound in wild-type mice for 26 weeks resulted in an increase in hepatic fatty acids, triglycerides, and unsaturated fatty acids, with no observed changes in polyunsaturated fatty acids, across both "adult only" and "perinatal + adult" groups wikipedia.orgdsmz.de. This effect was notably diminished in Ppara-null mice treated similarly, highlighting the PPARα-dependent nature of these changes wikipedia.orgdsmz.de.
Conversely, in PPARA-humanized mice administered this compound for 26 weeks, there was no increase in hepatic fatty acids, triglycerides, unsaturated fatty acids, or polyunsaturated fatty acids in the "perinatal + adult" group when compared to wild-type controls wikipedia.orgdsmz.de. However, in the "adult only" PPARA-humanized mice treated with this compound for 26 weeks, hepatic fatty acids, triglycerides, unsaturated fatty acids, or polyunsaturated fatty acids were elevated compared to wild-type controls, yet maintained levels similar to those observed after ligand activation of PPARα in wild-type mice wikipedia.org.
In a cellular model of human hepatic steatosis using oleic acid-loaded HepaRG cells, this compound treatment led to a significant increase in fatty acid oxidation by 1.5-fold and a reduction in triglyceride accumulation. This effect is largely attributed to the PPARα-mediated induction of mitochondrial fatty acid oxidation ijbpas.com.
Table 2: Effects of this compound on Hepatic Lipids in Wild-Type Mice (26 weeks) wikipedia.orgdsmz.de
| Hepatic Lipid Parameter | Effect of this compound Treatment |
| Total Fatty Acids | Increased |
| Triglycerides | Increased |
| Unsaturated Fatty Acids | Increased |
| Polyunsaturated Fatty Acids | No Change |
Other Systemic Effects
Modulation of Gut Microbiota and Serum Metabolome in Neuropathic Pain
This compound has been explored for its systemic effects beyond lipid metabolism, including its role in neuropathic pain. In a chronic constriction injury (CCI) pain model in C57BL/6 J mice, intraperitoneal injection of this compound (5 mg/kg) significantly attenuated mechanical allodynia and thermal hyperalgesia wikipedia.orgfishersci.ca. Mechanistically, this compound effectively suppressed microglial activation, a key component of neuroinflammation in pain wikipedia.orgfishersci.ca.
Further investigations revealed that treatments with PPARα agonists (like this compound) and antagonists significantly altered the composition and abundance of intestinal microbial communities in CCI mice. Concurrently, serum liquid chromatography-mass spectrometry (LC-MS/MS) analysis identified 258 potential serum metabolic biomarkers, many of which exhibited correlations with the observed changes in gut microbial composition wikipedia.orgfishersci.ca. These findings suggest that PPARα plays a role in influencing serum metabolite profiles by modulating gut microbiota composition, which in turn impacts the progression of neuropathic pain wikipedia.orgfishersci.ca.
Synergistic Effects with Anti-diabetic Agents in Retinopathy Models
This compound has shown synergistic effects with anti-diabetic agents in models of retinopathy. In human retinal pigment epithelium (ARPE19) cells, which serve as an in vitro model for diabetic retinopathy under high-glucose conditions, the PPARα agonist this compound was studied in combination with metformin (Met) and imeglimin (B608072) (Ime) fishersci.caguidetomalariapharmacology.org. Both this compound alone and in combination with Met or Ime led to an increase in transepithelial electrical resistance (TEER) values, indicating a reinforcement of the retinal pigment epithelium (RPE) barrier function fishersci.canih.gov. Notably, the addition of this compound further synergistically enhanced the increases in TEER values induced by Met or Ime fishersci.canih.gov. This suggests that this compound may offer a protective effect by mitigating diabetes mellitus-related oxidative stress fishersci.canih.gov. Moreover, the density of ARPE19 cells was synergistically enhanced by the combination of an anti-diabetic agent and this compound under high-glucose conditions fishersci.canih.gov.
Table 3: Synergistic Effects of this compound with Anti-diabetic Agents on ARPE19 Cells fishersci.canih.gov
| Treatment Condition (High Glucose) | Effect on Transepithelial Electrical Resistance (TEER) | Effect on ARPE19 Cell Density |
| This compound alone | Increased | Enhanced |
| Metformin (Met) alone | Increased | Enhanced |
| Imeglimin (Ime) alone | Increased | Enhanced |
| Metformin + this compound | Further Synergistic Enhancement | Further Synergistic Enhancement |
| Imeglimin + this compound | Further Synergistic Enhancement | Further Synergistic Enhancement |
Interactions and Comparative Studies of Gw7647
Comparative Agonistic Activity with Other PPAR Ligands
GW7647 is characterized by its high potency and remarkable selectivity for human PPARα. Research indicates that this compound activates human PPARα with an EC₅₀ value of 6 nM. Its selectivity extends significantly over other PPAR subtypes, demonstrating EC₅₀ values of 1100 nM for PPARγ and 6200 nM for PPARδ abcam.comrndsystems.comtocris.combio-techne.comcaymanchem.combiomol.com. This profile translates to more than 200-fold selectivity for human PPARα over both PPARγ and PPARδ abcam.comacs.orgmdpi.com. Similar EC₅₀ values have been observed for murine receptors, with 0.001 µM for PPARα, 1.3 µM for PPARγ, and 2.9 µM for PPARδ caymanchem.combiomol.com. This high degree of selectivity positions this compound as a crucial chemical tool for investigating the specific biological roles of PPARα in human cells and animal models acs.org.
Table 1: this compound EC₅₀ Values for Human and Murine PPAR Subtypes
| Receptor Subtype | Human EC₅₀ (nM) | Murine EC₅₀ (µM) | Selectivity (vs. PPARα) |
| PPARα | 6 abcam.comrndsystems.comtocris.combio-techne.com | 0.001 caymanchem.combiomol.com | N/A |
| PPARγ | 1100 abcam.comrndsystems.comtocris.combio-techne.com | 1.3 caymanchem.combiomol.com | >180-fold abcam.comacs.orgmdpi.com |
| PPARδ | 6200 abcam.comrndsystems.comtocris.combio-techne.com | 2.9 caymanchem.combiomol.com | >1000-fold abcam.comacs.orgmdpi.com |
While this compound, Fenofibrate (B1672516), and Wy-14,643 all function as PPARα agonists, they exhibit functional divergences despite some shared effects. In terms of transcriptional activity, this compound has been shown to induce PPARα transcriptional activity 2-fold, which is higher than the 1.5-fold induction observed with Wy-14,643 in HuH-7 cells oup.com.
A notable distinction lies in their interaction with fatty acid-binding protein 1 (FABP1). Although FABP1 can bind to both this compound and fenofibrate, it only promotes PPARα activation in the presence of this compound, not fenofibrate nih.gov. Conversely, FABP2 has been observed to promote the activity of fenofibrate but not this compound, suggesting a ligand-induced conformational change in FABPs that influences their interaction with PPARα nih.gov.
Both this compound and Wy-14,643, as PPARα agonists, contribute to the upregulation of fatty acid transport protein 1 (FATP-1) expression, thereby enhancing the cellular fatty acid uptake process through PPARα-mediated gene expression scbt.com. Furthermore, both compounds have been shown to increase sterol regulatory element-binding protein 1c (SREBP-1c) activity in primary hepatocytes by activating PPARα activity on the human SREBP-1c promoter oup.com. In anti-inflammatory contexts, this compound and Wy-14,643 mimic the anti-inflammatory actions of palmitoylethanolamide (B50096) (PEA) in a PPARα-dependent manner psu.edu. Studies in models of ischemia/reperfusion injury also indicate that both this compound and Wy-14,643 can reduce infarct size ahajournals.org.
However, their effects on cell proliferation can differ. For instance, fenofibrate has been observed to suppress the growth of human hepatocellular carcinoma cells through a mechanism that appears to be PPARα-independent, as neither a PPARα antagonist nor PPARα-specific siRNA had opposing effects arvojournals.orgresearchgate.net. In contrast, this compound's growth suppression in Huh7 cells was considerably weaker than that induced by fenofibrate researchgate.net.
Species-Specific Transcriptional and Phenotypic Responses
Significant qualitative differences exist in the transcriptional networks controlled by PPARα activation between human and rodent hepatocytes. Studies comparing human and rat hepatocytes treated with this compound have revealed that the rat PPARα signaling network exhibits a much larger number of down-regulated genes and pathways compared to the human network. Additionally, the PPARα binding motifs in rats differ for up-regulated and down-regulated genes acs.orgresearchgate.netnih.gov.
Studies utilizing genetically modified animal models have been instrumental in elucidating the PPARα-dependent mechanisms of this compound. In wild-type mice, activation of PPARα with this compound leads to increased expression of known PPARα target genes, hepatomegaly, elevated hepatic MYC expression, hepatic cytotoxicity, and a high incidence of hepatocarcinogenesis nih.govnih.govresearchgate.netmendeley.com. However, these effects are largely absent in Ppara-null mice or significantly diminished in PPARA-humanized mice, which express human PPARα instead of the mouse version nih.govnih.govresearchgate.netmendeley.com. This indicates that the mouse PPARα is required to mediate the hepatocarcinogenesis induced by this compound nih.govnih.govresearchgate.netmendeley.com.
Furthermore, the protective effects of this compound in models of neurodegenerative diseases are also PPARα-dependent. For instance, in a transgenic mouse model of Alzheimer's disease, this compound's ability to protect against oxidative stress and iron deposit via GPx4 was abolished in PPARα knockout mice acs.org. Similarly, its capacity to reduce amyloid-beta (Aβ) load and increase brain-derived neurotrophic factor (BDNF) expression was not observed in APP/PS1-PPAR-α knockout mice, suggesting minimal off-target effects under these experimental conditions acs.org.
Ppara-null and PPARA-humanized mice exhibit a significant resistance to hepatocarcinogenesis induced by synthetic PPARα ligands, including Wy-14,643, bezafibrate, and this compound, which typically cause nearly 100% incidence of liver cancer in wild-type mice after approximately one year of treatment mdpi.combohrium.com. PPARα-dependent effects on liver metabolism were specifically observed in wild-type mice but not in Ppara-null mice bohrium.com. No specific information regarding this compound's interactions or effects in LXR DKO mice was found within the provided search results.
Combination Therapies and Synergistic Interactions
Based on the provided search results, there is no explicit information detailing the use of this compound in specific combination therapies or its synergistic interactions with other pharmacological agents. The studies primarily focus on its individual effects as a potent and selective PPARα agonist and its comparative activity with other PPAR ligands.
Advanced Research Methodologies Applied to Gw7647
In Vitro Cellular and Molecular Assays
In vitro studies are crucial for dissecting the direct cellular and molecular interactions of GW7647, offering controlled environments to investigate its specific effects.
This compound's activity as a PPARα agonist has been characterized through various receptor transactivation and binding assays. In HEK293 cells, this compound demonstrated potent agonist activity at human PPARα with an EC₅₀ of 6 nM, while exhibiting lower potency for human PPARγ (EC₅₀ of 1.1 μM) and PPARδ (EC₅₀ of 6.2 μM) nih.govtocris.commdpi.com. Similar EC₅₀ values were observed for murine receptors (1 nM for PPARα, 1.3 μM for PPARγ, and 2.9 μM for PPARδ) tocris.commdpi.complos.org.
Luciferase reporter gene assays are commonly used to measure receptor transactivation. For instance, in HEK293T and CHO cells, this compound treatment enhanced the luciferase activity of a wild-type binding site (GPx4-WT), indicating the presence of a PPAR-α binding site on GPx4 intron 3 rndsystems.com. In another study using HepG2-tet-off-hPPARα-Luc cells, this compound (1 μM) served as a positive control, activating reporter gene activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have also been employed to assess this compound's agonist activity at PPARα. In HEK293 cells, this compound showed an EC₅₀ of 0.2 μM in a TR-FRET assay for PPARα-LBD nih.gov. These assays measure the conformational changes in the nuclear receptor upon ligand binding, which leads to increased affinity for coactivator peptides and a detectable TR-FRET signal.
Table 1: this compound EC₅₀ Values in Receptor Transactivation and Binding Assays
| Receptor Type | Species | Assay Type | EC₅₀ | Reference |
| PPARα | Human | Luciferase Reporter Gene Assay | 6 nM | nih.govtocris.commdpi.com |
| PPARγ | Human | Luciferase Reporter Gene Assay | 1.1 μM | nih.govtocris.commdpi.com |
| PPARδ | Human | Luciferase Reporter Gene Assay | 6.2 μM | nih.govtocris.commdpi.com |
| PPARα | Murine | GAL4-PPAR Binding Assay | 1 nM | tocris.commdpi.complos.org |
| PPARγ | Murine | GAL4-PPAR Binding Assay | 1.3 μM | tocris.commdpi.complos.org |
| PPARδ | Murine | GAL4-PPAR Binding Assay | 2.9 μM | tocris.commdpi.complos.org |
| PPARα-LBD | Unknown | TR-FRET Assay | 0.2 μM | nih.gov |
Gene expression analysis techniques, such as quantitative real-time PCR (qRT-PCR) and Northern blot, have been used to determine the impact of this compound on target gene transcription.
In a study on Alzheimer's disease models, this compound treatment promoted the binding of PPAR-α to GPx4 intron 3, leading to increased GPx4 expression levels acs.orgrndsystems.com. This was verified by chromatin immunoprecipitation using fresh tissues from APP/PS1 mice rndsystems.com.
Northern blot analysis has been extensively used to examine the mRNA expression levels of various genes in response to this compound. In myocardial ischemia/reperfusion injury models, this compound attenuated the reperfusion-induced downregulation of PPAR-α mRNA and its regulated fatty acid oxidation (FAO) enzyme genes, including acyl-CoA synthetase (ACS), muscle carnitine palmitoyltransferase I (M-CPT I), long-chain acyl-CoA dehydrogenase (LCAD), and medium-chain acyl-CoA dehydrogenase (MCAD). For instance, PPAR-α mRNA levels were significantly reduced at 2, 4, 7, and 24 hours after reperfusion in the vehicle group, but only at 24 hours in the this compound-treated group.
Another study utilized Northern blot to show that this compound, a selective PPARα agonist, increased Liver Fatty Acid-Binding Protein (L-FABP) mRNA levels in duodeno-jejunal explants from wild-type mice. In contrast, in PPARα-null mice, this inductive effect was not observed, highlighting the PPARα-dependent nature of this compound's action.
While detailed proteomic profiling specific to this compound is less extensively documented in the provided search results, metabolomic profiling has offered insights into its broader biological impact.
Untargeted metabolic profiling of allantoic fluid and blood plasma from chicken embryos exposed to this compound revealed significant changes in the global metabolic profile nih.govtocris.comrndsystems.com. Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) showed clear separation in metabolite concentrations between embryos treated with this compound, rosiglitazone (B1679542) (a PPARγ agonist), and vehicle control in allantoic fluid nih.govrndsystems.com. In blood plasma, only this compound caused a significant effect on the metabolic profile nih.govrndsystems.com. This indicates that this compound induces consistent and detectable alterations in the metabolic landscape of the exposed organisms.
Advanced microscopy and imaging techniques provide visual evidence of cellular changes and molecular interactions induced by this compound.
Nuclear FRET (Förster Resonance Energy Transfer) has been used to demonstrate the co-localization and interaction between Fatty Acid-Binding Protein 1 (FABP1) and PPARα in the nucleus in the presence of this compound. Treatment of cells with this compound leads to an increase in nuclear FRET between FABP1 and PPARα, suggesting that this compound binding stabilizes a FABP1 conformation that promotes its interaction with PPARα.
MitoSOX staining is employed to measure mitochondrial reactive oxygen species (ROS) production. In APPsw cells (an Alzheimer's disease model), this compound inhibited mitochondrial ROS production, which was increased in AD model cells rndsystems.com. Similarly, in primary hepatocytes, MitoSOX staining indicated that mitochondrial ROS content was decreased in Slc7a11-overexpressing cells treated with this compound.
Fluorescence staining has also been used to determine the abundance of calcium ions and iron uptake capacity in cells. In APPsw cells, this compound treatment reduced the iron uptake capacity rndsystems.com.
Cell viability and apoptosis assays are critical for assessing the cytotoxic or protective effects of compounds.
The Cell Counting Kit-8 (CCK-8) assay is commonly used to examine cell viability. In APPsw cells, the death rate of AD model cells was elevated, and this compound treatment increased the death rate, which was further increased after the administration of the GPx4 inhibitor RSL3 rndsystems.com. However, another study found that high glucose concentrations did not alter cell viability in ARPE19 cells regardless of the presence of metformin (B114582) or imeglimin (B608072), or their combination with this compound.
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects apoptotic cells by identifying DNA fragmentation. In models of Alzheimer's disease, the TUNEL assay was carried out to investigate the apoptosis of hippocampal and cerebral cortex neurons, showing that this compound treatment resulted in a significant decrease in the number of TUNEL-positive cells in the CA1 layer of the hippocampus rndsystems.com. Similarly, in HepG2 cells, the number of apoptotic cells was significantly increased after overdose of another PPARα agonist (WY-14643), but exogenous expression of miR-181a-5p attenuated this cytotoxicity.
Flow cytometry, often combined with Annexin V and propidium (B1200493) iodide (PI) staining, is also used to detect cell death, including apoptosis and necrosis.
In Vivo Animal Models and Experimental Designs
In vivo animal models are indispensable for understanding the systemic effects of this compound and its therapeutic potential in complex biological systems.
This compound has been studied in various animal models, including APP/PS1 transgenic mice for Alzheimer's disease, wild-type (WT) mice, PPAR-α knockout (KO) mice, Ppara-null mice, PPARA-humanized mice, fat-fed hamsters and rats, and myocardial infarction (MI) models.
In APP/PS1 mice, this compound reduced amyloid-beta (Aβ) burden and improved cognitive defects, as assessed by behavioral tests like the water maze experiment acs.orgrndsystems.com. This compound treatment remarkably reduced the escape latency period and increased the number of cross platforms in APP/PS1 mice rndsystems.com. These effects were abolished in APP/PS1-PPAR-α KO mice, suggesting a PPAR-α dependent mechanism rndsystems.com. Liquid chromatography–mass spectrometry (LC-MS) analysis confirmed that this compound could enter the brain after oral administration in mice acs.orgrndsystems.com.
In models of myocardial ischemia/reperfusion injury, this compound at doses of 1 and 3 mg·kg⁻¹·d⁻¹ reduced infarct size by 28% and 35%, respectively, and improved myocardial contractile dysfunction. This cardioprotection was completely abolished in PPAR-α–null mice, confirming the role of PPAR-α. This compound also reduced neutrophil infiltration and myeloperoxidase activity in ischemic myocardium.
Studies in fat-fed hamsters and rats showed that this compound lowered triglycerides by 93% and 60%, respectively, at a dose of 3 mg/kg tocris.com.
In studies investigating species differences in hepatocarcinogenesis, this compound was administered to wild-type, Ppara-null, and PPARA-humanized mice starting from postnatal day 3. Hepatic mouse and human PPARα were activated by this compound in mice, with relative expression of hepatic Cyp4a10 mRNA being higher in wild-type mouse liver compared to controls, an effect not observed in Ppara-null or PPARA-humanized mice.
Table 2: Key In Vivo Findings of this compound
| Animal Model | Condition/Disease Model | Observed Effect of this compound | Key Findings | Reference |
| APP/PS1 mice | Alzheimer's Disease | Reduced Aβ burden, improved cognitive defect | Reduced escape latency, increased cross-platform number in water maze; effect abolished in PPAR-α KO mice. This compound detected in brain by LC-MS. | acs.orgrndsystems.com |
| Mice | Myocardial Ischemia/Reperfusion Injury | Reduced infarct size, improved myocardial contractile dysfunction | 28-35% reduction in infarct size; cardioprotection abolished in PPAR-α–null mice. Reduced neutrophil infiltration. | |
| Hamsters & Rats | Fat-fed (hypertriglyceridemia) | Lowered triglycerides | 93% reduction in hamsters, 60% in rats (at 3 mg/kg). | tocris.com |
| Chicken Embryos | Metabolic Profiling | Significant changes in global metabolic profile | Clear separation in metabolite concentrations in allantoic fluid and blood plasma. | nih.govrndsystems.com |
| Wild-type, Ppara-null, PPARA-humanized mice | Hepatocarcinogenesis | Activation of hepatic mouse and human PPARα | Increased hepatic Cyp4a10 mRNA in wild-type mice; effect absent in Ppara-null and PPARA-humanized mice. |
Transgenic and Knockout Models for PPARα Pathway Elucidation
Transgenic and knockout animal models have been instrumental in dissecting the PPARα-dependent mechanisms of this compound. In studies investigating Alzheimer's disease (AD), this compound's ameliorative effects in APP/PS1 transgenic mice were confirmed to be PPARα-dependent by establishing PPAR-α knockout mice in an APP/PS1 background. In these knockout mice, this compound had no impact on amyloid-beta (Aβ) burden, indicating that its action in lessening Aβ load is mediated through PPARα acs.org.
Furthermore, the role of PPARα in mediating the effects of this compound in pain and inflammation has been extensively studied using PPARα-null mice. In models of chemical tissue injury, nerve damage, or inflammation, the pain-suppressing effects of this compound were absent in PPARα-null mice, highlighting the essential role of PPARα in these analgesic and anti-inflammatory actions escholarship.orgresearchgate.netmdpi.comoncotarget.com. Similarly, in studies related to gut dysbiosis, the ability of this compound to reverse increased intestinal inflammation susceptibility and gut dysbiosis observed in PPARα-deficient mice further underscores its PPARα-mediated effects nih.govdovepress.com.
In the context of liver metabolism and disease, PPARα-deficient mice have been crucial. For instance, the constitutive and fenofibrate-inducible expression of the Abcd2 gene in the liver was found to be PPARα-dependent in PPARα-deficient mice ebi.ac.uk. Studies on hepatocarcinogenesis using Ppara-null and PPARA-humanized mice have demonstrated that the mouse PPARα is required for hepatocarcinogenesis induced by this compound, and the effects in PPARA-humanized mice were diminished compared to wild-type mice, indicating species differences in response to ligand activation nih.govnih.gov. Additionally, in organ cultures of duodeno-jejunal explants, this compound increased liver fatty-acid-binding protein (L-FABP) mRNA levels in wild-type mice, but this inductive effect was absent in explants from PPARα-null mice researchgate.netresearchgate.net.
Disease Induction Models
This compound has been investigated across various disease induction models to understand its therapeutic potential and underlying mechanisms.
Alzheimer's Disease (AD): In established AD models using APP/PS1 mice and APPsw/SH-SY5Y cells, this compound demonstrated significant ameliorative effects. It reduced Aβ burden and improved cognitive deficits in APP/PS1 mice. Furthermore, this compound inhibited neuronal cell death and iron deposition, accompanied by decreased lipid peroxidation and inflammation in these models acs.orgacs.orgresearchgate.netnih.gov. Liquid chromatography-mass spectrometry analysis confirmed that this compound could cross the blood-brain barrier after oral administration acs.orgacs.orgresearchgate.netnih.gov. Mechanistically, this compound was found to upregulate the expression of genes involved in mitochondrial biogenesis, such as Ppargc1, Nrf2, and Tfam, in the brain cortex of AD transgenic mice termedia.plmdpi.comtermedia.plresearchgate.net. In in vitro studies with APPsw cells, PPARα directly bound with the GPx4 intron3 to promote GPx4 transcription, thereby reducing iron transport capability acs.orgresearchgate.netnih.gov.
Inflammation: this compound exhibits anti-inflammatory properties in several animal models. In carrageenan-induced paw edema and phorbol (B1677699) ester-induced ear edema models, this compound attenuated inflammation in wild-type mice, an effect that was absent in PPARα-deficient mice researchgate.net. In a collagen-induced arthritis mouse model, this compound partially counteracted dexamethasone-induced white adipose tissue weight gain, although it did not affect the dexamethasone-mediated suppression of arthritis severity or immune cell counts nve.nl. This compound also reduced hyperalgesic responses in complete Freund's adjuvant and carrageenan models of inflammatory pain escholarship.orgoncotarget.com.
Neuropathic Pain: In the chronic constriction injury (CCI) pain model in C57BL/6 J mice, intraperitoneal injection of this compound significantly attenuated mechanical allodynia and thermal hyperalgesia escholarship.orgmdpi.compatsnap.comnih.gov. This compound also produced analgesic effects in streptozotocin (B1681764) (STZ) and cisplatin-induced neuropathy models researchgate.net. These findings suggest that PPARα agonists like this compound may represent a novel class of analgesics escholarship.org.
Non-Alcoholic Steatohepatitis (NASH)/Non-Alcoholic Fatty Liver Disease (NAFLD): In a rat model of NAFLD, this compound treatment for six weeks significantly reduced body weight, improved glucose tolerance, and restored insulin (B600854) sensitivity. Liver staining revealed improvements in liver pathology and decreased accumulation of lipid droplets. Additionally, serum cholesterol and triglyceride levels decreased, and serum AST and ALT levels, indicative of liver injury, showed improvement kmmu.edu.cn. Preclinical studies have also demonstrated antifibrotic effects and reduced hepatic inflammation in animal models of liver disease researchgate.net. The choline-deficient L-amino-defined (CDAA) diet model and the CDAHFD (choline-deficient, L-amino acid-defined, high-fat diet) model, which exhibit hepatic steatosis, liver damage, and inflammation, have been used to evaluate the effects of this compound researchgate.net.
Tissue-Specific Analysis
Research on this compound has involved detailed tissue-specific analyses to understand its localized effects and distribution.
Brain Cortex: In APP/PS1 mice, this compound treatment led to a reduction in the size and number of senile plaques in the cerebral cortex and hippocampus. It also significantly improved the level of cell death in cerebral cortex and hippocampus neurons acs.org. Immunofluorescence staining showed that this compound treatment significantly reduced Iba-1 positive staining, indicating suppressed microglial activation in the cerebral cortex of APP/PS1 mice acs.org. Studies in AD transgenic mice showed that this compound upregulated the expression of genes encoding proteins of mitochondrial biogenesis in the brain cortex, including Ppargc1, Nrf2, and Tfam termedia.pltermedia.plresearchgate.net. Liquid chromatography-mass spectrometry analysis confirmed that this compound could enter the brain after oral administration acs.orgacs.orgresearchgate.netnih.gov.
Liver: In HepG2 human hepatoma cells, Chromatin Immunoprecipitation (ChIP-chip) in combination with transcriptional profiling was performed to study PPARα binding and gene regulation upon this compound treatment nih.govnih.govoup.com. In NAFLD rat models, this compound reduced liver fat accumulation and improved liver injury kmmu.edu.cn. Studies in chicken embryos exposed to this compound showed induction of several genes in both liver and kidney ebi.ac.uk. In Ppara-null and PPARA-humanized mice, this compound-induced hepatocarcinogenesis and associated effects like hepatomegaly, hepatic cytotoxicity, and necrosis were examined in the liver nih.govnih.gov. Dose-response studies in rats indicated a dose-dependent increase in liver weight, increased hepatocyte mitotic events, slight decreases in serum cholesterol, and minimal increases in serum ALT levels in response to this compound researchgate.net. Transcriptional responses and ChIP-seq studies of PPARα binding were also conducted in primary rat hepatocytes researchgate.net.
Duodeno-jejunal Explants: Organ cultures of duodeno-jejunal explants from wild-type mice showed that this compound was able to increase the L-FABP mRNA levels. This effect was not observed in explants from PPARα-null mice, confirming the PPARα dependence of this induction researchgate.netresearchgate.net. This compound also resulted in a dose-dependent increase in hepatic FGF21 expression and serum FGF21 levels in ad libitum-fed mice, with context mentioning duodenal-jejunal bypass surgery diabetesjournals.org.
Integrative Omics Approaches
Chromatin Immunoprecipitation (ChIP-chip/ChIP-seq) for Promoter Occupancy
Chromatin Immunoprecipitation (ChIP) techniques have been crucial in mapping the genome-wide binding sites of PPARα in response to this compound. In HepG2 human hepatoma cells treated with this compound, ChIP-chip analysis revealed that this compound increased PPARα binding to 4220 binding regions. These this compound-induced binding regions showed a bias around the transcription start site and most contained a predicted PPAR binding motif nih.govnih.govoup.com. Specific genes known to be regulated by PPARα, such as ACOX1, SULT2A1, ACADL, CD36, IGFBP1, and G0S2, showed this compound-induced PPARα binding to their promoters. Furthermore, this compound-induced PPARα-binding regions were also assigned to SREBP-targets including HMGCS1, HMGCR, FDFT1, SC4MOL, and LPIN1, the expression of which was induced by this compound, suggesting cross-talk between PPARα and SREBP signaling nih.govnih.govoup.comresearchgate.net.
ChIP-seq studies have also been performed in primary rat hepatocytes to identify PPARα binding and transcription binding motifs for PPARα responsive genes researchgate.net. In the context of Alzheimer's disease, in vitro studies using APPsw cells demonstrated that PPARα directly bound with the GPx4 intron3 to promote GPx4 transcription, a mechanism potentially mediated by this compound acs.orgresearchgate.netnih.gov.
Transcriptional Profiling and Gene Set Enrichment Analysis (GSEA)
Transcriptional profiling, often coupled with techniques like ChIP-chip, provides a comprehensive view of gene expression changes induced by this compound. In HepG2 human hepatoma cells, transcriptional profiling combined with ChIP-chip analysis revealed that this compound affected the expression of numerous genes nih.govnih.gov. While many genes whose expression was affected by this compound had no direct PPARα binding, some differentially regulated genes were linked to PPARα binding regions, indicating a complex regulatory network nih.gov.
In the brain cortex of AD transgenic mice, quantitative real-time PCR (qRT-PCR) was performed to analyze the mRNA levels of genes related to mitochondrial biogenesis. This compound was found to upregulate the expression of genes encoding proteins of mitochondrial biogenesis, including Ppargc1, Nrf2, and Tfam, in ADTg mice compared to control mice termedia.pltermedia.plresearchgate.net. This suggests a beneficial effect of this compound in an experimental model of AD by activating the transcription of genes involved in mitochondrial biogenesis termedia.pl.
Transcriptomic studies in primary rat hepatocytes exposed to this compound have evaluated the PPARα signaling network, examining transcriptional responses. These studies were complemented by ChIP-seq to identify PPARα responsive genes researchgate.net. The upregulation of hepatic lipid metabolism functional categories was observed and found to be well-conserved between human and mouse or rat primary hepatocytes researchgate.net.
Microbiome Analysis (e.g., 16S rDNA Sequencing)
The influence of this compound on the gut microbiome has been investigated, particularly in the context of neuropathic pain. Using 16S rDNA sequencing in a chronic constriction injury (CCI) pain model in C57BL/6 J mice, it was observed that intraperitoneal injection of this compound significantly altered the abundance, homogeneity, and composition of the gut microbiome patsnap.comnih.govsorbonne-nouvelle.fr.
Further analysis using liquid chromatography-mass spectrometry (LC-MS/MS) untargeted metabolomics identified 258 potential serum metabolic biomarkers, many of which correlated with changes in gut microbial composition. These findings suggest that PPARα, through this compound activation, influences serum metabolite profiles by modulating gut microbiota composition, which subsequently affects neuropathic pain progression patsnap.comnih.gov.
In another study, decreased levels of IL-22, RegIIIβ, RegIIIγ, and calprotectin in PPARα-deficient mice led to increased intestinal inflammation susceptibility and gut dysbiosis, which could be reversed by the PPARα agonist this compound. This highlights the role of PPARα and its agonists in maintaining gut microbial homeostasis and mitigating inflammation nih.govdovepress.com.
Metabolomics in Biological Fluids and Tissues
Metabolomics, an untargeted profiling approach, enables the measurement of hundreds to thousands of diverse metabolites in biological fluids, tissues, or whole organisms, providing insights into changes in biochemical and physiological status americanelements.com. Advanced metabolomic techniques, including liquid chromatography coupled with ultraprecise mass spectrometry, have been instrumental in investigating the metabolic alterations induced by this compound, a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist wikipedia.orgfishersci.sefishersci.atdsmz.dewikipedia.orgfishersci.fi.
Research has demonstrated that this compound significantly impacts various metabolic pathways across different biological systems:
In Human White Adipocytes (In Vitro Studies): this compound has been shown to induce substantial changes in the metabolic profile of human white adipocytes. It leads to an upregulation of beta-oxidation gene expression and an increase in palmitate oxidation. Conversely, glycolysis is strongly reduced at both transcriptional and functional levels, resulting in a decrease in pyruvate (B1213749) and lactate (B86563) production. Furthermore, this compound inhibits glucose oxidation, triglyceride esterification, and de novo lipogenesis wikipedia.org. These alterations induced by this compound were found to be abolished by treatment with a PPARα antagonist, highlighting the PPARα-dependent nature of these metabolic effects wikipedia.org.
Table 1: Summary of Metabolic Changes Induced by this compound in Human White Adipocytes
| Metabolic Pathway/Process | Effect of this compound Treatment | Key Metabolites/Processes Affected |
| Beta-oxidation | Upregulated | Increased palmitate oxidation |
| Glycolysis | Strongly Reduced | Decreased pyruvate production, Decreased lactate production, Decreased glucose oxidation |
| Lipogenesis | Inhibited | Inhibited triglyceride esterification, Inhibited de novo lipogenesis |
In Chicken Embryos (In Vivo Studies - Allantoic Fluid and Blood Plasma): Studies employing metabolomic profiling in chicken embryos exposed to this compound revealed significant effects on their metabolic profiles in both allantoic fluid and blood plasma. Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) models demonstrated a clear separation between this compound-exposed embryos and vehicle controls, indicating altered metabolite concentrations americanelements.comfishersci.se. Specifically, in blood plasma, a slight but statistically significant increase in high-density lipoprotein cholesterol (HDL-cholesterol) concentration was observed in the this compound-treated group compared to the control (p<0.05). However, no significant effects were noted on total cholesterol, low-density lipoprotein cholesterol (LDL-cholesterol), the LDL/HDL ratio, or triacylglycerol concentrations americanelements.com.
Table 2: Effects of this compound on Plasma Lipid Parameters in Chicken Embryos
| Plasma Lipid Parameter | Effect of this compound Treatment (vs. Control) | Statistical Significance |
| HDL-cholesterol | Slightly Increased | p < 0.05 |
| Total cholesterol | No Significant Effect | Not significant |
| LDL-cholesterol | No Significant Effect | Not significant |
| LDL/HDL ratio | No Significant Effect | Not significant |
| Triacylglycerol | No Significant Effect | Not significant |
In Mice (In Vivo Studies - Plasma and Liver): In hypercholesterolemic mice expressing the human apolipoprotein A-I (apoA-I) gene, this compound treatment led to significant increases in plasma HDL cholesterol and human apoA-I levels, by 45% and 46% respectively. While total cholesterol levels showed a trend towards higher values and triglyceride levels trended lower, these changes were not statistically significant fishersci.ca. Furthermore, this compound treatment resulted in a 2.3-fold increase in hepatic mRNA levels of acyl-coenzyme A oxidase (AOX), a canonical PPARα target gene, indicating efficient PPARα activation in the liver fishersci.ca.
Metabolome analysis in mice plasma and liver following PPARα agonist treatment, including this compound, revealed an upregulation of numerous plasma lysophosphatidylcholine (B164491) (lysoGP) species. Notably, 1-palmitoyl lysophosphatidylcholine [LPC(16:0)] was found to be significantly increased in both plasma and liver dsmz.de. Further in vitro experiments using murine primary hepatocytes confirmed that the production and secretion of LPC(16:0) were induced by PPARα agonists, including this compound, in a dose-dependent manner, and this effect could be suppressed by a PPARα antagonist dsmz.de.
Table 3: Effects of this compound on Key Metabolic Markers in Mice Plasma and Liver
| Biological Matrix | Marker/Metabolite | Effect of this compound Treatment (vs. Control) | Fold Change / Percentage Change |
| Plasma | HDL-cholesterol | Increased | +45% fishersci.ca |
| Plasma | Human apoA-I | Increased | +46% fishersci.ca |
| Liver | AOX mRNA levels | Increased | 2.3-fold fishersci.ca |
| Plasma & Liver | LPC(16:0) | Upregulated | Not specified quantitatively dsmz.de |
These detailed metabolomic investigations highlight this compound's profound influence on lipid and glucose metabolism across various biological systems, primarily through its activation of PPARα.
Future Research Directions and Therapeutic Implications
Elucidating Novel Molecular Targets and Signaling Networks of GW7647
While this compound is renowned for its high selectivity for PPARα, future research will focus on identifying potential alternative molecular targets and unraveling the broader signaling networks it influences. rndsystems.comcaymanchem.com A comprehensive understanding of its complete interaction profile is crucial for both maximizing therapeutic efficacy and anticipating potential off-target effects.
Initial research has established that this compound's full efficacy may depend on interactions with other proteins. For instance, fatty acid-binding protein 1 (FABP1) appears to be necessary for the compound's efficient transport to the nucleus, where it can activate PPARα. nih.gov Studies have shown that this compound binding to FABP1 induces a conformational change that facilitates this nuclear localization and potentiates PPARα activation. nih.gov This suggests a more complex mechanism than simple receptor binding and opens avenues for investigating other potential protein-protein interactions that may modulate this compound's activity.
Furthermore, research is exploring signaling pathways that are indirectly influenced by this compound-mediated PPARα activation. For example, studies have indicated a potential interplay with the AMP-activated protein kinase (AMPK) pathway. nih.gov Pharmacological activation of AMPK can stimulate the expression of PPARα target genes, suggesting a collaborative relationship between these two key regulators of cellular energy. nih.gov In models of Alzheimer's disease, this compound has been shown to protect against oxidative stress and iron deposits by upregulating Glutathione Peroxidase 4 (GPx4), indicating a direct transcriptional link between PPARα and this crucial antioxidant enzyme. nih.gov Identifying the complete network of genes and pathways responsive to this compound will provide a more holistic view of its physiological effects.
A significant area of future investigation involves the systematic identification of potential "off-target" effects, which are unintended molecular interactions. nih.gov While this compound is highly selective, comprehensive screening using modern proteomic and genomic techniques could uncover novel binding partners or transcriptional effects that are independent of PPARα. Understanding these interactions is paramount for predicting the full spectrum of biological responses and for the development of future drugs with even greater specificity.
Further Investigation into Disease-Specific Mechanisms and Clinical Translation
Preclinical studies have demonstrated the therapeutic potential of this compound in a range of disease models, prompting further investigation into the specific mechanisms at play and the pathways toward clinical translation. Although this compound itself is a tool for research and not a clinical drug, the principles learned from its application are invaluable. nih.gov
Cardiovascular Disease: In the context of cardiovascular health, this compound has shown significant cardioprotective effects. In animal models of ischemia/reperfusion injury, it reduces infarct size and improves heart function. ahajournals.org These benefits are linked to its ability to reverse the downregulation of cardiac PPARα and fatty acid oxidation (FAO) enzyme genes that occurs during such events. nih.govahajournals.org It also helps preserve mitochondrial function and reduces endoplasmic reticulum stress. nih.gov Future research will aim to dissect these protective pathways further, which could lead to new strategies for protecting the heart during events like heart attacks.
Neurological Disorders: In a transgenic mouse model of Alzheimer's disease, oral administration of this compound was found to reduce the burden of amyloid-beta plaques and improve cognitive deficits. nih.gov The compound was shown to cross the blood-brain barrier and inhibit neuronal cell death, iron accumulation, and inflammation. nih.gov This neuroprotective effect appears to be linked to the upregulation of GPx4, which mitigates lipid peroxidation and oxidative stress. nih.gov These findings suggest that targeting PPARα could be a viable therapeutic strategy for neurodegenerative diseases, a hypothesis that warrants extensive further investigation. termedia.pl
Metabolic and Inflammatory Diseases: this compound's role in regulating lipid metabolism and inflammation makes it a compound of interest for diseases like non-alcoholic fatty liver disease (NAFLD) and diabetic complications. nih.govresearchgate.net Studies in human retinal pigment epithelium cells have shown that this compound, especially in combination with the antidiabetic drug Imeglimin (B608072), can counteract the negative effects of high glucose, such as the production of reactive oxygen species (ROS). nih.gov In kidney disease models, PPARα activation is associated with restoring impaired fatty acid oxidation, a key mechanism in renal injury. frontiersin.orgmdpi.com Translating these findings will require developing compounds that can replicate these benefits in humans while maintaining a high safety profile.
| Disease Area | Model System | Key Findings | Associated Mechanisms | Citation |
|---|---|---|---|---|
| Cardiovascular Disease | Rabbit/Mouse Ischemia-Reperfusion | Reduced infarct size, preserved left ventricular ejection fraction, improved myocardial contractile function. | Increased cardiac fatty acid oxidation (FAO), improved ATP production, relieved endoplasmic reticulum stress. | nih.govahajournals.org |
| Alzheimer's Disease | APP/PS1 Transgenic Mice | Reduced Aβ burden, improved cognitive function, inhibited neuronal cell death and iron deposits. | Upregulation of GPx4 transcription, reduction of lipid peroxidation and inflammation. | nih.gov |
| Diabetic Retinopathy | Human Retinal Pigment Epithelium Cells (ARPE-19) | Decreased reactive oxygen species (ROS) under high-glucose conditions. | Suppression of DM-related oxidative stress. | nih.gov |
| Kidney Disease | Animal models of renal injury | Protective effects linked to metabolic regulation. | Induction of fatty acid metabolism-related genes, restoration of fatty acid oxidation (FAO). | frontiersin.org |
Development of Next-Generation PPARα Modulators Based on this compound Insights
The knowledge generated from research with this compound is a cornerstone for the design of new and improved PPARα modulators. The goal is to develop compounds with enhanced therapeutic profiles, separating the beneficial metabolic and anti-inflammatory effects from potential adverse effects associated with older, less potent agonists like fibrates. nih.gov This new generation of drugs is often referred to as selective PPARα modulators (SPPARMα). nih.gov
The development of these next-generation modulators relies heavily on understanding the structure-activity relationships (SAR) of compounds like this compound. researchgate.netnih.govoptibrium.com By analyzing how the chemical structure of this compound relates to its high potency and selectivity, medicinal chemists can design novel molecules with optimized properties. For example, Pemafibrate (K-877), a recently developed SPPARMα, exhibits much higher potency and selectivity for PPARα compared to traditional fibrates. nih.govnih.gov This enhanced profile is the result of rational drug design that builds on the principles learned from potent research compounds.
Future drug development will also explore dual or pan-PPAR agonists, which target multiple PPAR subtypes (e.g., PPARα/γ or PPARα/δ) simultaneously. nih.gov The rationale is that engaging multiple receptors could offer a more comprehensive therapeutic effect for complex metabolic disorders like metabolic syndrome or NAFLD. nih.govdovepress.com For instance, a dual PPARα/γ agonist could simultaneously improve lipid profiles (via PPARα) and enhance insulin (B600854) sensitivity (via PPARγ). dovepress.com The precise modulation of each receptor's activity is a significant challenge, and insights from selective agonists like this compound are crucial for achieving the desired balance.
Ultimately, the legacy of this compound will be its contribution to a deeper understanding of PPARα biology, which directly informs the creation of safer and more effective therapies. By elucidating novel targets, detailing disease-specific mechanisms, and providing a blueprint for chemical optimization, research involving this compound continues to pave the way for innovative treatments for a host of human diseases.
Q & A
Q. What is the selectivity profile of GW7647 for PPARα compared to other PPAR isoforms, and how should this guide experimental dosing?
this compound is a highly selective PPARα agonist with EC50 values of 6 nM for PPARα, compared to 1.1 µM for PPARγ and 6.2 µM for PPARδ . Researchers should use concentrations ≤100 nM to minimize off-target effects on PPARγ/δ. Solubility in DMSO (25 mM) and ethanol (100 mM) allows for stock solutions compatible with in vitro assays. Dose-response experiments should validate efficacy within the 1–100 nM range, as higher doses may confound results .
Q. How can researchers confirm that this compound's effects are mediated through PPARα activation?
Methodological validation includes:
- Co-treatment with PPARα antagonists (e.g., GW6471) to reverse effects. In DRG neurons, GW6471 blocked this compound-induced ASIC current inhibition .
- siRNA-mediated PPARα knockdown to eliminate this compound-dependent transcriptional responses .
- Comparative studies with endogenous PPARα ligands (e.g., palmitoylethanolamide [PEA]), which mimic this compound’s effects .
Q. What are standard in vivo models for studying this compound's pharmacological activity?
- Hematopoietic expansion : Synchronized human CD34+ erythroid cultures, where this compound (with dexamethasone) enhances BFU-E/CFU-E progenitor self-renewal (120,000-fold cell expansion) .
- Metabolic studies : PPARα-humanized mice treated with 0.01% this compound in chow to induce hepatic target genes (e.g., Cyp4a10) without hepatocarcinogenesis .
- Neuroprotection : AD mouse models (e.g., APP+ Tg mice) with subcutaneous this compound (5 mg/kg) to upregulate mitochondrial biogenesis genes (Ppargc1a, Nrf2, Tfam) .
Advanced Research Questions
Q. How does this compound modulate mitochondrial biogenesis in Alzheimer’s disease models, and what techniques quantify this effect?
this compound activates the PPARα/PGC-1α pathway, upregulating mitochondrial biogenesis genes (Ppargc1a, Nrf2, Tfam) in AD mice. Key methodologies:
- qRT-PCR : Quantify mRNA levels in brain cortex tissue .
- Functional assays : Measure mtDNA copy number and oxidative phosphorylation (OXPHOS) activity in neuronal cells.
- Behavioral tests : Assess cognitive improvement in AD models post-treatment .
Q. What is the role of FABP1 in this compound-mediated PPARα activation, and how can this interaction be studied?
this compound binding to FABP1 (KD = 120 nM) stabilizes a conformational state that promotes nuclear localization and PPARα agonism. Experimental approaches:
- NMR spectroscopy : Resolve structural dynamics of this compound-bound FABP1 (e.g., solvent-exposed portal residues Lys-57, Glu-77, Lys-96) .
- Mutagenesis : Triple mutants (K57A/E77A/K96A) abolish nuclear localization without affecting binding affinity .
- Cell models : Compare this compound efficacy in FABP1-expressing vs. FABP1-knockout hepatoma cells .
Q. How does this compound interact with TRPV1 channels, and what are the implications for pain research?
this compound directly activates TRPV1 at nanomolar concentrations (EC50 = 12.7 nM) and desensitizes the channel to bradykinin-induced Ca2+ responses. Key methods:
Q. What transcriptional regulatory mechanisms explain this compound’s limited overlap between PPARα binding and gene expression changes?
ChIP-chip analysis in HepG2 cells revealed that only 17.8% of this compound-upregulated genes were linked to PPARα binding regions, suggesting:
- Secondary effects : this compound may modulate cofactors (e.g., ERRα) that assist PPARα-mediated transcription .
- Indirect regulation : Transcriptomic profiling (RNA-seq) in this compound-treated mice identifies pathways like fatty acid degradation and oxidative phosphorylation, which require cross-talk with ERRα .
Methodological Considerations
Q. How can researchers address discrepancies in this compound’s dose-dependent effects across studies?
- Standardize solvent controls : DMSO concentrations >0.1% may non-specifically modulate ion channels .
- Control for cell-type variability : PPARα expression levels differ between hepatoma cells (high) and neurons (low), requiring dose adjustments .
- Use orthogonal assays : Combine transcriptomics (RNA-seq) with functional readouts (e.g., β-oxidation assays) to validate target engagement .
Q. What strategies enhance this compound’s synergistic effects with other therapeutics?
- Statins : Co-treatment with fluvastatin synergistically upregulates PPRE-driven genes (e.g., CAC) in HepG2 cells via PPARα/PKA crosstalk .
- Dexamethasone : In erythroid cultures, this compound + dexamethasone amplifies progenitor expansion via PPARα-glucocorticoid receptor interactions .
Data Interpretation Challenges
Q. How should researchers interpret this compound’s dual role in gene activation and repression?
this compound represses Akr1d1 (a key enzyme in bile acid synthesis) in vivo by 46%, independent of PPARα binding to the promoter . This suggests:
- Off-target effects : Use proteomics to identify non-PPARα targets.
- Epigenetic modulation : Perform ChIP-seq for histone modifications (e.g., H3K27ac) at repressed loci .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
